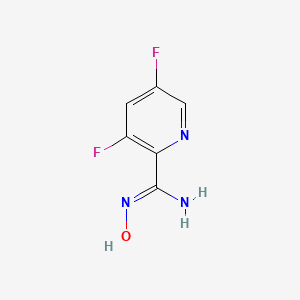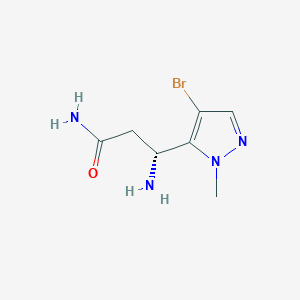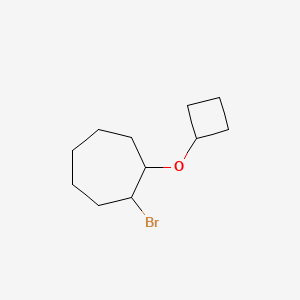
3,5-Difluoro-N'-hydroxypicolinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-N’-hydroxypicolinimidamide is a chemical compound with the molecular formula C6H5F2N3O It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a picolinimidamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-N’-hydroxypicolinimidamide typically involves the reaction of 3,5-difluoropyridine with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 3,5-Difluoro-N’-hydroxypicolinimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Difluoro-N’-hydroxypicolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3,5-Difluoro-N’-hydroxypicolinimidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-N’-hydroxypicolinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- 3,5-Difluoropyridine
- 3,5-Difluoroaniline
- 3,5-Difluorobenzamide
Comparison: Compared to these similar compounds, 3,5-Difluoro-N’-hydroxypicolinimidamide is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H5F2N3O |
|---|---|
Poids moléculaire |
173.12 g/mol |
Nom IUPAC |
3,5-difluoro-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5F2N3O/c7-3-1-4(8)5(10-2-3)6(9)11-12/h1-2,12H,(H2,9,11) |
Clé InChI |
SNGZBVGYZCGCEK-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(C=NC(=C1F)/C(=N/O)/N)F |
SMILES canonique |
C1=C(C=NC(=C1F)C(=NO)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride](/img/structure/B13086591.png)





![3-[(2-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13086614.png)
![6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B13086616.png)

![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+](/img/structure/B13086633.png)




